molecular formula C21H26ClN5O2 B11681721 7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11681721
M. Wt: 415.9 g/mol
InChI Key: MNPOCBFWNJHZHJ-UHFFFAOYSA-N
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Description

“7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the 2-chlorobenzyl and 3,5-dimethylpiperidin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the chlorobenzyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often explored for their potential as enzyme inhibitors. This compound might be studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Medicine

In medicine, purine derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties. This compound could be a candidate for drug development, targeting specific diseases or conditions.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of “7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids or proteins, affecting their function. The molecular targets might include enzymes, receptors, or ion channels, and the pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

“7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C21H26ClN5O2

Molecular Weight

415.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H26ClN5O2/c1-13-9-14(2)11-26(10-13)20-23-18-17(19(28)25(4)21(29)24(18)3)27(20)12-15-7-5-6-8-16(15)22/h5-8,13-14H,9-12H2,1-4H3

InChI Key

MNPOCBFWNJHZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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